3-Bromo-4-methoxy-5-nitrobenzoic acid

Catalog No.
S693175
CAS No.
954815-08-8
M.F
C8H6BrNO5
M. Wt
276.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxy-5-nitrobenzoic acid

CAS Number

954815-08-8

Product Name

3-Bromo-4-methoxy-5-nitrobenzoic acid

IUPAC Name

3-bromo-4-methoxy-5-nitrobenzoic acid

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

InChI

InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

WYCKROZPOJCKCA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]

3-Bromo-4-methoxy-5-nitrobenzoic acid is an organic compound characterized by a benzene ring substituted with three functional groups: a bromine atom, a methoxy group, and a nitro group, along with a carboxylic acid functional group. Its molecular formula is C8H6BrNO5C_8H_6BrNO_5 and it has a molecular weight of approximately 276.04 g/mol. This compound belongs to the class of aromatic carboxylic acids and exhibits distinct chemical properties due to the combination of electron-withdrawing (bromine and nitro) and electron-donating (methoxy) groups attached to the aromatic ring .

Involving enzyme interactions. The nitro group in this compound can participate in redox reactions, potentially influencing the activity of oxidoreductases. Additionally, the bromine substituent may facilitate halogen bonding with certain proteins, which can affect their structure and function. This compound has been noted for its potential as an inhibitor or activator of specific enzymes, impacting cellular processes such as signaling pathways and gene expression .

The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Nitration: Nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid introduces the nitro group at the meta position relative to the methoxy group.
  • Bromination: Bromination of the nitrated product using bromine in the presence of a catalyst such as iron(III) bromide introduces the bromine atom at the ortho position relative to the methoxy group .

These methods are optimized for both laboratory and industrial production.

3-Bromo-4-methoxy-5-nitrobenzoic acid serves as an important building block in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a candidate for further research into pharmacological applications. It has been investigated for its potential antibacterial and anti-inflammatory activities due to its unique combination of substituents .

Studies on 3-Bromo-4-methoxy-5-nitrobenzoic acid have focused on its interactions with biological systems. The compound's structure enables it to influence various cellular processes, including signaling pathways related to oxidative stress responses. The generation of reactive nitrogen species from the nitro group can modulate pathways such as NF-κB, affecting gene expression related to cellular metabolism .

Several compounds share structural similarities with 3-Bromo-4-methoxy-5-nitrobenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural Features
2-Bromo-5-nitrobenzoic acidBromine and nitro groups; lacks methoxy group
4-Methoxy-3-nitrobenzoic acidContains methoxy and nitro groups; different positioning
2-Fluoro-5-nitrobenzoic acidFluorine instead of bromine; retains nitro functionality
4-Chloro-3-nitrobenzoic acidChlorine instead of bromine; similar nitro positioning

The uniqueness of 3-Bromo-4-methoxy-5-nitrobenzoic acid lies in its specific combination of substituents, which imparts distinct electronic and steric properties. This combination allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

XLogP3

1.9

Wikipedia

3-Bromo-4-methoxy-5-nitrobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types